Alphaxalone-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1/i8D2,10D2,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUCHOQIDJXAT-FXLSFZBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C)([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization of Alphaxalone D5
Synthetic Pathways for Alphaxalone and its Deuterated Analogs
The creation of Alphaxalone-d5 involves a multi-step process that begins with the synthesis of the core alphaxalone structure, followed by the specific introduction of deuterium (B1214612) labels. The complexity of steroid chemistry necessitates highly controlled reaction conditions to achieve the desired stereochemistry and regiochemistry. arkat-usa.orgregulations.gov
Modern synthetic routes to alphaxalone prioritize efficiency and selectivity to maximize yield and minimize complex purification steps. google.comgoogleapis.com Key strategies often involve the stereoselective reduction of a precursor molecule. A significant advancement in this area is the development of a regioselective ruthenium-catalyzed reduction. google.com
This process starts with a 5α-pregnane-3,11,20-trione intermediate. The reduction is highly regioselective, preferentially targeting the 3-ketone over the less reactive ketones at the C-11 and C-20 positions. google.comgoogleapis.com This selectivity eliminates the need for protecting group chemistry, which would otherwise add several steps to the synthesis. google.com
The introduction of deuterium into the alphaxalone framework can be achieved through several established methods for isotopic labeling. snnu.edu.cnresolvemass.ca The choice of strategy depends on the desired location and number of deuterium atoms. Common approaches applicable to steroid synthesis include:
Hydrogen Isotope Exchange (HIE): This is a prevalent method where protons in the molecule are exchanged for deuterium atoms. snnu.edu.cn The reaction can be catalyzed by metals such as ruthenium or iridium, or mediated by acids, using a deuterium source like deuterium oxide (D₂O) or deuterated acetic acid (AcOD). arkat-usa.orgresearchgate.netresearchgate.net For steroids, which are largely hydrocarbon-based, HIE often targets protons adjacent to functional groups like ketones. arkat-usa.org
Reductive Deuteration: This strategy involves the reduction of a functional group using a deuterated reducing agent. For instance, a ketone can be reduced to a deuterated alcohol using sodium borodeuteride (NaBD₄). scielo.br Similarly, catalytic addition of deuterium gas (D₂) across a carbon-carbon double bond is a common technique, although it can sometimes suffer from a lack of regioselectivity if multiple double bonds are present. arkat-usa.org
Use of Deuterated Building Blocks: The synthesis can begin with smaller, commercially available deuterated reagents or building blocks. arkat-usa.org This allows for the incorporation of deuterium at specific, predefined positions within the final molecule.
For this compound, a combination of these methods would likely be employed to introduce the five deuterium atoms into the 3α-Hydroxy-5α-pregnane-11,20-dione structure. anexib.com
Regioselective and Stereoselective Synthetic Approaches
Characterization of this compound Purity and Isotopic Enrichment
Following synthesis, the product must be rigorously analyzed to confirm its chemical identity, isotopic enrichment, and purity. This is accomplished using a combination of spectroscopic and chromatographic techniques.
Spectroscopic methods are indispensable for verifying the successful deuteration and structural integrity of this compound. arkat-usa.org Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose. researchgate.netgoogle.com
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final compound. By comparing the mass of this compound to that of unlabeled alphaxalone, the number of incorporated deuterium atoms can be confirmed. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which further validates the elemental composition. scielo.brchromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for determining the exact location of the deuterium atoms within the molecule. In ¹H NMR spectroscopy, the signal corresponding to a proton will disappear if it has been replaced by a deuterium atom. nih.gov Furthermore, ¹³C NMR spectroscopy can show isotopic shifts for carbon atoms bonded to deuterium, providing additional evidence for the site of labeling. researchgate.net Direct detection of deuterium is also possible using ²H NMR spectroscopy. chemrxiv.org
| Spectroscopic Method | Information Provided | Reference |
|---|---|---|
| Mass Spectrometry (MS) | Confirms molecular weight and overall degree of deuterium incorporation. | arkat-usa.orgresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass data to confirm elemental composition. | scielo.brchromatographyonline.com |
| ¹H NMR Spectroscopy | Identifies the sites of deuteration through the disappearance of proton signals. | nih.gov |
| ¹³C NMR Spectroscopy | Detects isotopic shifts in the signals of carbons adjacent to deuterium atoms, confirming label location. | researchgate.net |
| ²H NMR Spectroscopy | Allows for the direct observation and quantification of deuterium nuclei in the molecule. | chemrxiv.org |
| Infrared (IR) Spectroscopy | Detects the characteristic carbon-deuterium (C-D) bond stretching vibration (approx. 2100 cm⁻¹). | arkat-usa.org |
Chromatographic techniques are employed to separate the synthesized this compound from any unreacted starting materials, non-deuterated alphaxalone, and other impurities generated during the reaction. nih.gov This ensures the purity of the final product, which is critical for its use as an analytical standard. icdst.org
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the purity assessment of pharmaceutical compounds. nih.gov A reversed-phase HPLC method, often coupled with UV or MS detection, can effectively separate alphaxalone from closely related impurities. researchgate.netlcms.cz The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. nih.gov
Gas Chromatography (GC): GC, frequently paired with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds like steroids. scielo.brnih.gov It provides excellent separation and allows for the simultaneous identification of impurities based on their mass spectra.
| Chromatographic Method | Principle of Operation | Application in Purity Assessment | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantifies the main product and separates it from non-volatile impurities and synthetic by-products. | nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components in a gaseous mobile phase, followed by detection and identification using mass spectrometry. | Provides high-resolution separation and structural information for identifying volatile impurities. | scielo.brnih.gov |
Advanced Analytical Methodologies and Quantitative Analysis Utilizing Alphaxalone D5
Development and Validation of Mass Spectrometry-Based Assays with Alphaxalone-d5 as Internal Standard
The development of robust analytical methods is a cornerstone of pharmacological and endocrinological research. This compound is frequently employed as an internal standard in the creation and validation of these methods due to its ability to mimic the behavior of the unlabeled alphaxalone throughout the analytical process. This ensures that any loss of analyte during extraction or fluctuations in instrument response are accounted for, leading to highly accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the quantification of steroids in biological matrices. The use of this compound as an internal standard is integral to these methods. For instance, a validated LC-MS/MS method for the simultaneous determination of 17 neurosteroids, including alphaxalone, in rat brain and plasma utilizes this compound to ensure accuracy. In such methods, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For alphaxalone, the transition m/z 333.2 → 315.2 is often monitored, while for this compound, a mass shift is observed due to the deuterium (B1214612) atoms. This allows for precise differentiation and quantification. The chromatographic conditions are optimized to separate the analytes of interest from other endogenous components, and the nearly identical retention time of this compound to alphaxalone ensures that it effectively compensates for any variations during the chromatographic run.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the analysis of steroids. In a GC-MS method developed for the quantitative analysis of alphaxalone in human plasma, this compound was used as the internal standard. This method involved the derivatization of the analytes to enhance their volatility and thermal stability, a common step in GC-MS analysis of steroids. The use of this compound, which undergoes the same derivatization process as alphaxalone, is critical for correcting any inconsistencies in the reaction efficiency. The distinct mass spectra of the derivatized alphaxalone and this compound allow for their selective detection and quantification, even at low concentrations.
Addressing Analytical Challenges in Quantitative Analysis
Quantitative analysis of biological samples is often complicated by factors inherent to the matrix itself. The use of stable isotope-labeled internal standards like this compound is a key strategy to overcome these challenges and ensure the integrity of the analytical data.
Mitigation of Matrix Effects and Ion Suppression Using Stable Isotope Internal Standards
Matrix effects, which include ion suppression or enhancement, are a significant challenge in mass spectrometry, particularly when analyzing complex biological fluids like plasma or brain homogenates. These effects occur when co-eluting endogenous components interfere with the ionization of the target analyte, leading to inaccurate quantification. Because this compound has nearly identical physicochemical properties and chromatographic behavior to alphaxalone, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these matrix-induced variations can be effectively normalized, resulting in a more accurate and precise measurement. The stable isotope-labeled internal standard essentially acts as a reliable benchmark within the complex sample matrix.
Considerations for Isotopic Purity and Cross-Contribution
When using stable isotope-labeled internal standards, it is important to consider their isotopic purity and the potential for cross-contribution. Isotopic purity refers to the percentage of the internal standard that is fully deuterated. Impurities in the form of unlabeled or partially labeled molecules can interfere with the quantification of the analyte. Cross-contribution can occur if there is an overlap between the mass spectral signals of the analyte and the internal standard. Careful selection of precursor and product ion pairs in MS/MS analysis helps to minimize this risk. The mass difference between alphaxalone and this compound is typically sufficient to prevent significant spectral overlap, ensuring that the signal from each compound can be distinctly measured.
Application of this compound in Biosample Analysis for Research Purposes
The application of this compound has been instrumental in various research studies requiring the precise measurement of alphaxalone in biological samples. For example, it has been used in studies investigating the pharmacokinetics of alphaxalone in different species. In one such study, a validated LC-MS/MS method employing this compound was used to determine the concentration of alphaxalone in canine and feline plasma. Another study utilized a similar method to quantify alphaxalone in koala plasma. These studies rely on the accuracy afforded by the use of a stable isotope-labeled internal standard to generate reliable pharmacokinetic data. Furthermore, this compound has been used in methods developed to analyze alphaxalone in human plasma for research purposes. The ability to accurately measure alphaxalone concentrations in these various biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion.
Table of Compounds Mentioned
| Compound Name |
| Alphaxalone |
| This compound |
Interactive Data Table: Analytical Parameters for Alphaxalone Quantification
| Analyte | Internal Standard | Matrix | Analytical Method | Key Findings/Application |
| Alphaxalone | This compound | Human Plasma | GC-MS | Quantitative analysis of alphaxalone. |
| Alphaxalone | This compound | Canine and Feline Plasma | LC-MS/MS | Pharmacokinetic studies. |
| Alphaxalone | This compound | Koala Plasma | LC-MS/MS | Pharmacokinetic studies. |
| 17 Neurosteroids (including Alphaxalone) | This compound | Rat Brain and Plasma | LC-MS/MS | Simultaneous determination of multiple neurosteroids. |
Preclinical Pharmacokinetic and Metabolic Investigations of Alphaxalone and Its Deuterated Analog
Comparative Pharmacokinetic Studies in Animal Models
The pharmacokinetic profile of alphaxalone has been investigated in several animal species, including rats, cats, dogs, and rabbits, to understand its absorption, distribution, metabolism, and excretion (ADME).
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Alphaxalone exhibits rapid metabolism and clearance in various animal models. wikipedia.orgvettimes.com In dogs, the plasma clearance of alphaxalone is approximately 59.4 ± 12.9 ml/kg/min, with a terminal half-life of about 25 minutes. defra.gov.ukup.ac.za Cats show a lower plasma clearance of 25.1 ± 7.6 ml/kg/min and a longer terminal half-life of around 45 minutes. defra.gov.ukup.ac.za In rabbits, the volume of distribution is reported to be 3.6 L/kg. defra.gov.uk The pharmacokinetics in both cats and dogs are considered nonlinear. wikipedia.orgup.ac.za
The primary site of metabolism for alphaxalone is the liver, where it undergoes both Phase I (cytochrome P450-dependent) and Phase II (conjugation) reactions. wikipedia.orgresearchgate.net While hepatic metabolism is predominant, some metabolism also occurs in the lungs and kidneys. wikipedia.orgcore.ac.uk Excretion of the metabolites primarily occurs through the urine, with a smaller amount excreted in the bile. up.ac.zacore.ac.uk
The table below summarizes key pharmacokinetic parameters of alphaxalone in different animal species.
| Species | Plasma Clearance (ml/kg/min) | Terminal Half-life (minutes) | Volume of Distribution (L/kg) | Primary Metabolism Site |
| Dog | 59.4 ± 12.9 defra.gov.ukup.ac.za | ~25 defra.gov.uk | 2.4 defra.gov.uk | Liver wikipedia.orgresearchgate.net |
| Cat | 25.1 ± 7.6 defra.gov.ukup.ac.za | ~45 defra.gov.ukup.ac.za | 1.8 defra.gov.uk | Liver wikipedia.orgresearchgate.net |
| Rabbit | Not specified | Not specified | 3.6 defra.gov.uk | Not specified |
| Rat | 98.3 ± 32 (male), 36.8 ± 20 (female) nottingham.ac.uk | 16.2 - 17.6 researchgate.net | Not specified | Liver nih.gov |
This table presents a summary of pharmacokinetic data for alphaxalone across various animal models.
Differentiating Endogenous and Exogenous Compound Contributions Using Alphaxalone-d5
In pharmacokinetic studies, distinguishing between the administered drug (exogenous) and naturally occurring (endogenous) similar compounds can be challenging. Alphaxalone is a synthetic analogue of the endogenous neurosteroid allopregnanolone. wikipedia.org Deuterated standards, such as this compound, are instrumental in overcoming this analytical hurdle.
By using a stable isotope-labeled internal standard like this compound, researchers can accurately quantify the concentration of the exogenously administered alphaxalone without interference from endogenous steroids. This is achieved through techniques like liquid chromatography-mass spectrometry (LC-MS), where the mass difference between the deuterated and non-deuterated compounds allows for their precise and separate detection. This methodology is crucial for obtaining accurate pharmacokinetic data and understanding the true disposition of the administered drug.
Identification and Characterization of Alphaxalone Metabolites
Understanding the metabolic fate of alphaxalone is essential for a complete picture of its pharmacology. The use of deuterated analogs has significantly aided in this process.
Application of this compound in Metabolic Pathway Elucidation
Enzymatic Biotransformation Studies in In Vitro Systems
In vitro systems, such as liver microsomes and hepatocytes, are valuable for studying the specific enzymes involved in drug metabolism. nih.gov For alphaxalone, in vitro studies using canine and feline hepatocytes have shown that it undergoes both Phase I and Phase II metabolism. defra.gov.ukresearchgate.net
Phase I metabolism is primarily dependent on the cytochrome P450 (CYP) enzyme system. researchgate.netnih.gov In rats, the CYP3A enzyme family, along with the steroid dehydrogenase family (3α-HSD/3β-HSD), are major contributors to alphaxalone's Phase I metabolism. nottingham.ac.uk Both dogs and cats have been shown to form the same five Phase I metabolites. defra.gov.uk
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. In dogs, the primary Phase II metabolite is alphaxalone glucuronide. defra.gov.uk In cats, both alphaxalone glucuronide and alphaxalone sulphate are observed as Phase II metabolites. defra.gov.uk
The table below lists the identified metabolites of alphaxalone.
| Phase of Metabolism | Metabolite | Species Detected In |
| Phase I | Allopregnatrione (Keto-alphaxalone) | Dog, Cat, Rat researchgate.netnottingham.ac.uk |
| 3β-alphaxalone | Dog, Cat researchgate.net | |
| 20-hydroxy-3β-alphaxalone | Dog, Cat researchgate.net | |
| 20-hydroxy-alphaxalone | Dog, Cat researchgate.net | |
| 2α-hydroxyalphaxalone | Dog, Cat researchgate.net | |
| Beta-alphaxalone | Rat nottingham.ac.uk | |
| Phase II | Alphaxalone glucuronide | Dog, Cat defra.gov.uk |
| 2α-hydroxyalphaxalone glucuronide | Dog nottingham.ac.uk | |
| 20-hydroxyalphaxalone sulphate | Cat researchgate.net | |
| 3β-alphaxalone sulfate | Cat nottingham.ac.uk |
This table details the known metabolites of alphaxalone identified through in vitro and in vivo studies.
Influence of Formulation on Preclinical Disposition
The formulation of a drug can significantly impact its pharmacokinetic properties. Alphaxalone's poor water solubility has led to research into various formulations to improve its delivery.
Early formulations of alphaxalone used Cremophor EL as a solubilizing agent, but this was associated with hypersensitivity reactions. nih.gov To overcome this, newer formulations utilizing cyclodextrins have been developed. nih.gov Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like alphaxalone, increasing their aqueous solubility. nottingham.ac.uk
Studies comparing the cyclodextrin (B1172386) formulation of alphaxalone (specifically with 2-hydroxypropyl-β-cyclodextrin or sulfobutyl-ether-β-cyclodextrin) to the older Cremophor EL formulation have been conducted. nih.govnih.gov Research in rats has shown that the use of sulfobutyl-ether-β-cyclodextrin as a solubilizing excipient did not alter the anesthetic effect of alphaxalone but did increase its therapeutic index compared to the Cremophor EL formulation. nih.gov It is still a subject of investigation how efficiently alphaxalone is released from the cyclodextrin complex to enter the brain and exert its anesthetic effect, or to be transported to the liver and kidneys for metabolism and excretion. sci-hub.red
Investigation of Isotopic Effects and Their Mechanistic Implications in Alphaxalone D5 Studies
Deuterium (B1214612) Isotope Effects on Metabolic Stability and Enzyme Kinetics
The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug by influencing the rates of enzyme-catalyzed reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is particularly relevant for compounds metabolized by the cytochrome P450 (CYP) enzyme system. juniperpublishers.comnih.gov
Analysis of C-H vs. C-D Bond Cleavage Rates
The foundation of the kinetic isotope effect lies in the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.comgoogle.com Consequently, enzymatic reactions involving the cleavage of a C-D bond as the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. google.com This can lead to a notable decrease in the rate of metabolism for a deuterated compound. juniperpublishers.com
For many drug molecules, oxidative metabolism by cytochrome P450 enzymes involves the abstraction of a hydrogen atom. news-medical.net When this is the rate-limiting step, the KIE can be substantial, with C-D bonds being 6 to 10 times more stable than C-H bonds. juniperpublishers.com This increased stability can lead to a significant reduction in the rate of systemic clearance and a prolongation of the biological half-life of the deuterated drug. juniperpublishers.com Studies have shown that deuteration can lead to a 2-fold increase in oral bioavailability and a 3-fold increase in potency in in vivo models due to enhanced metabolic stability. nih.gov
Table 1: Theoretical Impact of Deuteration on Reaction Rates
| Bond Type | Relative Bond Strength | Expected Impact on Metabolic Rate |
|---|---|---|
| C-H | Standard | Baseline metabolic rate |
| C-D | Higher | Slower metabolic rate |
Impact on Cytochrome P450 and Other Enzyme-Mediated Transformations
Alphaxalone is known to be rapidly metabolized by the hepatic mixed-function oxidase system, with cytochrome P450 playing a crucial role. nih.gov The rate of this metabolism can determine the duration of its anesthetic effect. nih.gov Introducing deuterium at specific metabolic sites of alphaxalone can therefore be expected to slow down its degradation by CYP enzymes.
The CYP superfamily of enzymes, particularly isoforms like CYP3A4 and CYP2C19, are responsible for the metabolism of a vast number of drugs. news-medical.netplos.org The outcome of deuteration on a drug's pharmacokinetics when CYP enzymes are involved can be complex and depends on the specific isoform and the reaction mechanism. plos.org For instance, if N-demethylation is the primary metabolic pathway for a compound catalyzed by CYP3A4, deuterating the methyl group can decrease the intrinsic clearance. plos.org While deuteration generally slows metabolism, it's important to note that it typically does not lead to the formation of novel metabolites; the metabolic products are the same as the non-deuterated analog, just formed at a different rate. juniperpublishers.com
In addition to CYP-mediated metabolism, alphaxalone also undergoes direct glucuronidation. symbiosisonlinepublishing.com The impact of deuteration on this conjugation pathway would depend on whether C-H bond cleavage is involved in the rate-limiting step of the glucuronidation process.
Table 2: Key Enzymes in Alphaxalone Metabolism and Potential Impact of Deuteration
| Enzyme Family | Specific Enzyme(s) | Role in Alphaxalone Metabolism | Potential Impact of Deuteration (Alphaxalone-d5) |
|---|---|---|---|
| Cytochrome P450 | CYP3A4, CYP2C19 (and others) | Primary oxidative metabolism | Decreased rate of metabolism, prolonged half-life |
| UDP-Glucuronosyltransferases | Various UGTs | Direct glucuronidation | Dependent on the reaction mechanism |
Chromatographic and Spectrometric Isotope Effects
The substitution of hydrogen with deuterium can also give rise to observable effects in analytical techniques such as liquid chromatography and mass spectrometry.
Retention Time Shifts in Liquid Chromatography
In reversed-phase liquid chromatography (RPLC), it is a well-documented phenomenon that deuterated compounds often exhibit slightly different retention times compared to their non-deuterated counterparts. rsc.orgresearchgate.net Typically, the deuterated analog elutes slightly earlier. researchgate.net This retention time shift is attributed to the secondary isotope effect, where the presence of deuterium alters the molecule's interaction with the stationary phase. researchgate.netnih.gov
The magnitude of this shift is generally small in LC applications but can be significant enough to cause partial separation of the labeled and unlabeled compounds. rsc.orgnih.gov The size of the retention time shift is often dependent on the number of deuterium atoms in the molecule, with a larger number of substitutions leading to a greater shift. researchgate.net This effect is a critical consideration when using deuterated compounds as internal standards in quantitative LC-MS analysis, as a significant shift can lead to the analyte and the internal standard experiencing different degrees of matrix effects, potentially affecting the accuracy of the measurement. rsc.orgskyline.ms For steroid analysis specifically, which often involves complex biological matrices, lipids can cause shifts in retention times, further complicating the analysis. helsinki.fi
Table 3: Observed Chromatographic Isotope Effects
| Analytical Technique | Phenomenon | Cause | Implication for this compound Analysis |
|---|---|---|---|
| Reversed-Phase Liquid Chromatography (RPLC) | Retention time shift (typically earlier elution for deuterated compound) | Secondary isotope effect altering stationary phase interaction | Potential for partial separation from alphaxalone, impacting co-elution for internal standard quantification |
Differential Ionization Efficiency in Mass Spectrometry
In mass spectrometry, particularly with electrospray ionization (ESI), the isotopic composition of a molecule can sometimes influence its ionization efficiency. While isotopically labeled compounds are generally expected to have similar chemical characteristics and analytical responses to their protiated equivalents, differences can arise. nih.govresearchgate.net
Deuteration can alter the fragmentation patterns of a molecule in tandem mass spectrometry (MS/MS). stackexchange.com The different bond energy of C-D versus C-H can change the relative propensity of various fragmentation pathways, which could lead to variations in the intensity of specific product ions. stackexchange.com There have been observations of a stronger ESI signal for some deuterated substances, although the reasons can be complex, potentially involving isotope effects during ion fragmentation in the collision cell. stackexchange.com This differential ionization or fragmentation behavior must be accounted for when developing and validating quantitative mass spectrometric assays for this compound and its non-deuterated counterpart.
Applications of Alphaxalone D5 As a Research Probe and Tool in Experimental Systems
Utilization in Ligand-Receptor Interaction Studies
The study of how ligands interact with their receptors is fundamental to pharmacology and neuroscience. Alphaxalone-d5 is an invaluable asset in studies focused on neurosteroid binding and modulation of ion channels, particularly the γ-aminobutyric acid type A (GABA-A) receptor.
Alphaxalone and other neurosteroids are known to be potent positive allosteric modulators of GABA-A receptors. ucl.ac.ukresearchgate.net These receptors, which are ligand-gated ion channels, possess specific binding sites for neurosteroids that are distinct from the GABA binding site itself. regulations.govfrontiersin.org Research has identified multiple such sites, including a canonical intersubunit site and intrasubunit sites within the transmembrane domains of the receptor subunits. nih.govmdpi.comnih.gov
In vitro assays designed to probe these binding sites rely on highly accurate methods to measure the binding affinity of various compounds. This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify the concentration of unlabeled neurosteroids in these experiments. nih.govomu.edu.tr The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting analytical variability, such as analyte loss during sample preparation and matrix effects during ionization, thereby ensuring the reliability of the quantitative data. wuxiapptec.comnih.gov For example, in competitive binding assays, this compound allows researchers to precisely measure the displacement of a labeled ligand by unlabeled alphaxalone, providing accurate data on binding affinity (Ki) and receptor occupancy.
Table 1: Identified Neurosteroid Binding Sites on GABA-A Receptors
| Binding Site Location | Receptor Subunits Involved | Primary Effect of Binding | Reference |
|---|---|---|---|
| Intersubunit Site (Canonical) | Interface between α and β subunits (e.g., β3(+)-α1(-)) | Potentiation of GABA response; receptor activation. | nih.govmdpi.comnih.gov |
| α-Intrasubunit Site | Within the α-subunit transmembrane domain (between TM1 and TM4) | Contributes to positive allosteric modulation. | mdpi.comnih.gov |
| β-Intrasubunit Site | Within the β-subunit transmembrane domain (between TM3 and TM4) | Promotes receptor desensitization. | mdpi.comnih.gov |
The primary mechanism of action for alphaxalone is the enhancement of GABA-A receptor function. regulations.gov These receptors are chloride ion channels that open in response to GABA binding, leading to neuronal inhibition. regulations.gov Alphaxalone potentiates this effect by binding to its allosteric sites, which increases the probability and duration of the channel opening, thereby enhancing the flow of chloride ions. regulations.govregulations.gov
In mechanistic studies investigating these effects, this compound plays a vital role. Electrophysiological techniques like voltage-clamp studies are used to measure the changes in ion flow across cell membranes in response to a modulator. nih.gov By using this compound as an internal standard in accompanying analytical measurements, researchers can establish a precise correlation between the concentration of alphaxalone applied and the observed changes in ion channel kinetics, such as current amplitude and decay time. omu.edu.trwuxiapptec.com This allows for a detailed characterization of the concentration-response relationship and the elucidation of the modulatory mechanism.
Table 2: Effects of Alphaxalone on GABA-A Receptor Ion Channel Properties
| Channel Property | Effect of Alphaxalone | Underlying Mechanism | Reference |
|---|---|---|---|
| Channel Opening Probability | Increased | Positive allosteric modulation favors the open state of the channel. | regulations.govregulations.gov |
| Channel Open Duration | Increased | Stabilizes the open conformation of the receptor-channel complex. | regulations.govregulations.gov |
| Chloride Current | Enhanced | Greater influx of chloride ions due to increased channel opening. | regulations.gov |
| GABA Potency | Increased | Less GABA is required to elicit a response in the presence of the modulator. | nih.gov |
Probing Neurosteroid Binding Sites in In Vitro Assays
Role in Quantitative Proteomics and Metabolomics Research
Quantitative proteomics and metabolomics are powerful disciplines that involve the large-scale measurement of proteins and metabolites in biological systems to understand cellular processes, discover biomarkers, and elucidate disease mechanisms. nih.govnih.govrevespcardiol.org Mass spectrometry is the cornerstone technology for both fields. nih.govrevespcardiol.org
In this context, this compound serves as a quintessential internal standard for targeted metabolomics studies focused on neurosteroids. nih.govomu.edu.tr When researchers aim to quantify the levels of alphaxalone or related metabolites in complex biological matrices like plasma, cerebrospinal fluid, or brain tissue, this compound is added to the sample at a known concentration at the beginning of the workflow. nih.govoup.comchromforum.org Because it is chemically identical to alphaxalone, it experiences the same processing and analysis variations, but its deuteration allows it to be distinguished by the mass spectrometer. wuxiapptec.com By comparing the signal of the analyte to the signal of the stable isotope-labeled internal standard, highly accurate and precise quantification can be achieved, which is essential for the validity of metabolomics research. wuxiapptec.comnih.gov
While this compound does not directly participate in proteomics, its role in metabolomics is often part of larger systems biology studies that integrate proteomic and metabolomic data. nih.govplos.org In such "multi-omics" approaches, accurate quantification of metabolites like alphaxalone using standards such as this compound is critical for correlating metabolic changes with alterations in protein expression and function, providing a more complete understanding of the biological response being investigated. revespcardiol.orgplos.org
Table 3: Advantages of Using this compound in Quantitative Mass Spectrometry
| Advantage | Description | Reference |
|---|---|---|
| Correction for Sample Loss | Compensates for loss of analyte during extraction, handling, and transfer steps. | wuxiapptec.com |
| Correction for Matrix Effects | Mitigates the suppression or enhancement of the analyte signal caused by co-eluting compounds in the biological matrix. | wuxiapptec.comnih.gov |
| Improved Precision and Accuracy | Reduces variability and improves the reliability of quantitative results by normalizing the analyte response to the internal standard response. | nih.govwuxiapptec.com |
| High Specificity | The mass difference allows the analyte to be clearly distinguished from the standard, preventing interference. | omu.edu.trinnovareacademics.in |
Emerging Research Directions and Future Perspectives for Alphaxalone D5 Research
Advancements in Deuterated Compound Synthesis and Application Methodologies
The synthesis of complex deuterated molecules like Alphaxalone-d5 is a significant chemical undertaking. Historically, the creation of such compounds required multi-step processes starting from simple deuterated precursors. However, the field of synthetic organic chemistry has seen substantial progress, leading to more efficient and selective methods for deuterium (B1214612) incorporation. researchgate.net
Recent developments have focused on late-stage functionalization, where deuterium is introduced into an already-formed molecular scaffold. acs.org Methodologies such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration have become more refined. researchgate.net The use of advanced catalysts, including noble metals, photocatalysts, and electrocatalysts, allows for high regioselectivity, ensuring that deuterium is placed at specific, desired locations on the molecule. acs.orgassumption.edu Such precision is crucial for this compound, as the position of the deuterium label can influence its utility in different experimental contexts. These modern synthetic strategies reduce the number of steps, improve yields, and make complex labeled compounds more accessible for research. researchgate.net
The application of deuterated compounds has also evolved. Initially used as simple tracers, they are now integral to sophisticated studies exploring drug metabolism and pharmacokinetics. The "deuterium kinetic isotope effect" (KIE) is a phenomenon where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic reactions that involve the cleavage of this bond. portico.orgdovepress.comnih.gov This effect is now being intentionally leveraged in drug design to enhance metabolic stability, prolong a drug's half-life, and potentially improve its safety and efficacy profiles. researchgate.net
Potential for Novel Research Applications in Preclinical Pharmacology and Biochemistry
The primary role of this compound in preclinical research is as a stable isotope-labeled internal standard for quantitative bioanalysis. crimsonpublishers.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), adding a known quantity of this compound to a biological sample (e.g., plasma) allows for the precise measurement of the unlabeled alphaxalone. researchgate.net Because this compound is chemically almost identical to alphaxalone, it behaves similarly during sample extraction and analysis, correcting for variations and improving the accuracy of pharmacokinetic studies. crimsonpublishers.com
Beyond its use as an internal standard, this compound holds potential for more nuanced research applications:
Metabolic Pathway Elucidation: By tracking the fate of the deuterated molecule in vivo, researchers can identify the metabolites of alphaxalone. Studying how the kinetic isotope effect alters its metabolism can provide insight into which enzymes, such as cytochrome P450, are responsible for its breakdown. nih.gov This information is vital for understanding potential drug-drug interactions and inter-species differences in drug processing.
Mechanism of Action Studies: The interaction of anesthetic steroids with neuronal cell membranes is a key aspect of their function. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study these interactions. capes.gov.brnih.gov Using specifically deuterated Alphaxalone allows researchers to probe its orientation and dynamics within lipid bilayers, offering a deeper understanding of how it modulates ion channels like the GABA-A receptor. silantes.com
Quantitative Metabolomics: Non-targeted metabolomics aims to measure all small molecules in a biological system. Using stable isotope labeling in these studies can help trace the flow of atoms through metabolic networks. frontiersin.org this compound could be used to investigate how the anesthetic perturbs cellular metabolism beyond its primary neurological effects.
The data derived from these preclinical applications are fundamental for building comprehensive pharmacological and biochemical profiles of alphaxalone.
Addressing Remaining Challenges in Stable Isotope Labeling Techniques and Data Interpretation
While the use of deuterated compounds like this compound is powerful, several challenges remain in their synthesis and application. The synthesis, even with modern methods, can be costly and complex, requiring specialized expertise to achieve the high chemical and isotopic purity necessary for sensitive analytical work. silantes.comhilarispublisher.com
From an analytical and data interpretation perspective, several key issues must be carefully managed:
Isotopic Instability: In some cases, deuterium atoms can be lost from the molecule and exchange with protons from the surrounding solvent, a phenomenon known as "back-exchange". sigmaaldrich.comresearchgate.net This can compromise the accuracy of quantitative assays, and thus the stability of the label in the specific molecular position and analytical environment must be verified.
Chromatographic Isotope Effects: Although minor, the difference in mass between deuterated and non-deuterated compounds can sometimes cause them to separate slightly during chromatography. crimsonpublishers.comhilarispublisher.com This can lead to complications in data analysis, particularly if the chromatographic peaks are not fully resolved.
The Kinetic Isotope Effect (KIE): While the KIE can be a useful tool, it also complicates the direct use of a deuterated compound as a surrogate for the unlabeled drug in metabolic studies. The altered rate of metabolism means that the pharmacokinetic profile of this compound may not perfectly mirror that of alphaxalone. Furthermore, slowing metabolism at one site might promote metabolism at another, a phenomenon known as "metabolic switching," which requires careful in vivo validation to understand fully. musechem.com
Complexity of Data Analysis: In non-targeted analyses, the vast amount of data generated presents a significant challenge. Differentiating between thousands of compounds and their various isotopologues requires powerful deconvolution algorithms and a deep understanding of metabolic biochemistry to interpret the results meaningfully. frontiersin.orgresearchgate.net
Addressing these challenges through the development of more robust analytical methods, advanced data processing software, and a deeper understanding of isotope effects will be crucial for maximizing the research potential of this compound and other deuterated compounds in the future.
Q & A
Q. How is Alphaxalone-d5 synthesized and characterized for use in neurosteroid research?
this compound is synthesized via deuterium substitution at specific positions of the alphaxalone molecule, typically using catalytic deuteration or isotope-exchange reactions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and high-performance liquid chromatography–mass spectrometry (HPLC-MS) to verify purity (>98%) and isotopic enrichment. Researchers must cross-validate results with reference standards and document synthetic yields, solvent residues, and stability under storage conditions .
Q. What analytical methods are standard for quantifying this compound in biological matrices?
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard, with optimized ion transitions (e.g., m/z 359 → 341 for this compound) to distinguish it from non-deuterated analogs. Method validation should include calibration curves (1–1000 ng/mL), matrix effects (plasma vs. brain homogenate), and recovery rates. Internal standards (e.g., deuterated analogs of related steroids) are critical for minimizing variability .
Q. How does this compound serve as a tracer in GABA_A receptor binding studies?
this compound’s deuterium substitution reduces metabolic clearance, enabling precise tracking of receptor binding kinetics. Researchers use radiolabeled (³H or ¹⁴C) or fluorescently tagged derivatives in competitive binding assays. Control experiments must account for nonspecific binding using excess unlabeled alphaxalone, and data should be analyzed via Scatchard plots to estimate dissociation constants (Kd) .
Advanced Research Questions
Q. What experimental design considerations are critical for isolating deuterium isotope effects in this compound pharmacokinetic studies?
To isolate isotope effects, researchers should:
- Use paired studies comparing this compound with non-deuterated alphaxalone in the same model system.
- Control for enzymatic activity (e.g., CYP3A4 inhibition) to differentiate metabolic stability from distribution effects.
- Apply pharmacokinetic modeling (e.g., compartmental analysis) to quantify changes in half-life (t½) and volume of distribution (Vd). Contradictory results across species (e.g., rodents vs. primates) may arise from interspecies differences in cytochrome P450 isoforms, necessitating isoform-specific assays .
Q. How can researchers resolve discrepancies in reported metabolic stability data for this compound?
Discrepancies often stem from variations in incubation conditions (e.g., liver microsomes vs. hepatocytes) or analytical sensitivity. To address this:
Q. What strategies are effective for integrating this compound data into multi-omics models of neurosteroid action?
Combine pharmacokinetic data with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles to map steroid–receptor interactions. For example:
- Correlate this compound exposure levels with GABA_A subunit expression in single-cell RNA-seq datasets.
- Use machine learning (e.g., random forests) to predict neurosteroid modulation patterns from structural descriptors. Validate models with CRISPR-Cas9 knockout cell lines targeting specific receptor subunits .
Q. How should researchers address ethical and reproducibility challenges in this compound studies involving animal models?
- Follow ARRIVE guidelines for preclinical studies, including randomization, blinding, and sample-size calculations.
- Publish raw mass spectrometry data in repositories like MetaboLights to enable independent verification.
- Document animal welfare protocols (e.g., anesthesia duration) to comply with institutional review boards .
Methodological Resources
- Data Analysis : Use tools like Skyline for MS data processing and GraphPad Prism for pharmacokinetic modeling .
- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design .
- Reproducibility : Deposit synthetic protocols in protocols.io and submit supplementary materials (e.g., NMR spectra) alongside manuscripts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
